molecular formula C18H18O4 B14290809 1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one CAS No. 114389-27-4

1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14290809
CAS No.: 114389-27-4
M. Wt: 298.3 g/mol
InChI Key: WGPZWUSYDGRKDP-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of ethoxy, hydroxy, and methoxy functional groups attached to the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: Possible applications in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant and anti-inflammatory properties.

    Curcumin: A well-known compound with a similar structure, widely studied for its anti-inflammatory and anticancer properties.

Uniqueness

1-(4-Ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of ethoxy, hydroxy, and methoxy groups can enhance its solubility and interaction with biological targets.

Properties

CAS No.

114389-27-4

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1-(4-ethoxy-2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H18O4/c1-3-22-18-12-16(20)14(11-17(18)21-2)15(19)10-9-13-7-5-4-6-8-13/h4-12,20H,3H2,1-2H3

InChI Key

WGPZWUSYDGRKDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

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